[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a triazole derivative. Triazoles are a class of compounds that are known to interact with various enzymes and receptors in biological systems, including cytochrome P450 enzymes and GABA_A receptors .
Mode of Action
Triazoles generally exert their effects by binding to their target proteins and modulating their activity. The exact mode of action would depend on the specific target of “this compound” and the nature of its interaction with this target .
Biochemical Pathways
The impact of “this compound” on biochemical pathways would depend on its specific targets. If it targets cytochrome P450 enzymes, for example, it could affect the metabolism of various drugs and endogenous compounds .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biological systems it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-11(5-9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVVHVFRCTWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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